molecular formula C13H20O B12604127 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol CAS No. 648414-21-5

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol

Cat. No.: B12604127
CAS No.: 648414-21-5
M. Wt: 192.30 g/mol
InChI Key: KXIPHHMDLFVCFJ-UHFFFAOYSA-N
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Description

4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol is a specialized chemical compound offered for research and development purposes. This substance features a conjugated tetraene system, a structural motif often investigated in organic synthesis and materials science . The extended system of conjugated double bonds suggests potential research interest in areas such as organic electronics or as a synthetic intermediate for more complex molecules. The structural characteristics of this compound, including its specific methylation pattern, may be of value in studies exploring structure-activity relationships, polymer science, or as a building block in the synthesis of natural product analogs . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions as its complete safety profile has not been fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648414-21-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4,6,8-trimethyldeca-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C13H20O/c1-5-11(2)9-13(4)10-12(3)7-6-8-14/h5-7,9-10,14H,8H2,1-4H3

InChI Key

KXIPHHMDLFVCFJ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=C(C)C=C(C)C=CCO

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 4,6,8 Trimethyldeca 2,4,6,8 Tetraen 1 Ol

Identification of Key Chiral Centers and Olefin Geometries within the Polyene Scaffold

The structure of 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol presents several key stereochemical features that must be considered in a synthetic plan.

Chiral Centers: A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atoms at positions 4, 6, and 8 are potential chiral centers, depending on the geometry of the double bonds and the nature of the substituents. The presence of multiple chiral centers means that a number of stereoisomers are possible. The stereoselective synthesis of the desired isomer is a significant challenge.

A comprehensive synthetic strategy must therefore address the stereoselective formation of each chiral center and the controlled construction of the desired geometry for each of the four double bonds within the polyene backbone.

Functional Group Interconversions (FGIs) for the Primary Alcohol Moiety

Functional group interconversion (FGI) is a common strategy in organic synthesis where one functional group is transformed into another. The primary alcohol at the C1 position of this compound is a versatile handle for various transformations.

In a retrosynthetic sense, the primary alcohol can be seen as arising from the reduction of a corresponding aldehyde or carboxylic acid. This FGI is a key step in the final stages of the synthesis.

Common Precursors to the Primary Alcohol:

Aldehyde: The primary alcohol can be readily formed by the reduction of the corresponding aldehyde (4,6,8-Trimethyldeca-2,4,6,8-tetraenal) using mild reducing agents.

Carboxylic Acid or Ester: A more highly oxidized precursor, such as 4,6,8-Trimethyldeca-2,4,6,8-tetraenoic acid or its ester, could also be a synthetic target. The reduction of these functional groups to the primary alcohol would require stronger reducing agents.

Precursor Functional GroupRequired TransformationCommon Reagents
AldehydeReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Carboxylic AcidReductionLithium aluminum hydride (LiAlH₄), Borane (BH₃)
EsterReductionLithium aluminum hydride (LiAlH₄)

Strategic Disconnection Approaches for Extended Conjugated Systems

The construction of the extended and substituted polyene chain is the central challenge in the synthesis of this compound. Several powerful carbon-carbon bond-forming reactions are available for this purpose.

Olefination reactions are a cornerstone of alkene synthesis and are particularly well-suited for the construction of polyenes.

Wittig Reaction: This reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene. researchgate.netyoutube.com For the synthesis of this compound, a retrosynthetic disconnection of one of the double bonds would lead to a phosphonium (B103445) salt and a carbonyl compound. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. mdpi.comlibretexts.org A significant advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable E-alkene, which can be highly desirable in polyene synthesis. mdpi.com This method has been widely applied in the synthesis of natural products containing polyene moieties. organic-chemistry.orgnih.gov

Julia-Type Olefinations: The Julia olefination and its modifications, such as the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes. nih.govacs.org The classical Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. The Julia-Kocienski modification offers a more direct, one-pot procedure. acs.org These reactions are particularly useful for constructing disubstituted and trisubstituted double bonds with high stereocontrol, making them valuable tools for the synthesis of complex polyenes. acs.org

Olefination ReactionKey ReactantsTypical Stereoselectivity
Wittig ReactionPhosphonium ylide, Aldehyde/KetoneStabilized ylides give (E)-alkenes, non-stabilized ylides give (Z)-alkenes nih.gov
Horner-Wadsworth-EmmonsPhosphonate carbanion, Aldehyde/KetonePredominantly (E)-alkenes mdpi.com
Julia-Kocienski OlefinationHeteroaryl sulfone, Aldehyde/KetoneOften high (E)-selectivity acs.org

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of conjugated systems, including polyenes. organic-chemistry.org These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

Suzuki Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the organometallic partner. It is a versatile method for forming carbon-carbon bonds.

Heck Coupling: In the Heck reaction, an alkene is coupled with an organic halide. This reaction is particularly useful for introducing vinyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. While it forms an alkyne, subsequent reduction can provide access to the corresponding alkene.

Negishi Coupling: The Negishi coupling employs an organozinc reagent and is known for its high reactivity and stereospecificity.

These cross-coupling reactions allow for the convergent synthesis of the polyene backbone by coupling smaller, pre-functionalized fragments. This modular approach is highly efficient for building complex molecules.

Stereoselective additions to allylic systems provide another powerful strategy for the construction of chiral centers and the installation of functional groups within the polyene chain.

Allylic Additions: The addition of nucleophiles to activated allylic electrophiles can proceed with high stereocontrol, often guided by the existing stereochemistry in the molecule.

Allylic Rearrangements: Reactions such as the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (e.g., Claisen rearrangement) of allylic alcohols can be used to form carbon-carbon bonds and set stereocenters with a high degree of predictability. nih.gov More recently, hot water has been shown to promote 1,n-rearrangements of allylic alcohols to generate conjugated polyenes.

Stereoselective Allylic Oxidation: The direct and selective oxidation of an allylic C-H bond can introduce a new functional group and a stereocenter.

These transformations are particularly valuable for introducing the methyl groups at positions 4, 6, and 8 with the correct stereochemistry.

Total Synthesis and Fragment Based Construction Methodologies

Convergent and Linear Synthetic Pathways to the 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol Skeleton

A hypothetical retrosynthetic analysis illustrates these two approaches:

Linear Retrosynthesis: this compound <= [Chain Elongation] <= C8 Trienal <= [Chain Elongation] <= C6 Dienal ...

Convergent Retrosynthesis: this compound <= [Coupling Reaction] Fragment A (e.g., a C6 Dienyl Halide/Boronate) + Fragment B (e.g., a C4 Dienal/Boronate)

Table 1: Comparison of Linear and Convergent Synthesis Strategies
AspectLinear SynthesisConvergent Synthesis
Overall Yield Lower, as it is the product of all individual step yields. differencebetween.comwikipedia.orgHigher, as the longest linear sequence is shorter. chemistnotes.comwikipedia.org
Efficiency Less efficient, especially for complex molecules; can be more time-consuming. differencebetween.comMore efficient; allows for parallel synthesis of fragments. chemistnotes.comfiveable.me
Flexibility Less flexible; an error early on impacts the entire synthesis. fiveable.meMore flexible; allows for optimization of fragment syntheses independently. fiveable.me
Purification Can be challenging due to the accumulation of impurities over many steps.Often simpler, as large fragments are purified before the final coupling.

Stereoselective Formation of Conjugated Double Bonds

Constructing linear conjugated π-systems is a significant synthetic challenge because each carbon-carbon double bond must be formed with specific and controlled stereochemistry (E/Z configuration). nih.govresearchgate.net Several powerful reactions are employed to achieve this, including olefination reactions and transition metal-catalyzed cross-couplings. nih.gov

While the named compound this compound does not possess chiral centers, the principles of stereocontrol are paramount. Diastereoselectivity is crucial in controlling the geometry of a newly formed double bond in relation to existing stereocenters or double bonds within the molecule. beilstein-journals.org For instance, in a cascade reaction to form a polyene, the stereochemical outcome of each step influences the subsequent transformations. acs.org

Enantioselective strategies, which create a preference for one of two enantiomers, are vital in natural product synthesis. illinois.edursc.org Should a chiral analog of the target molecule be desired, methods like enantioselective polyene cyclizations, often initiated by chiral Brønsted or Lewis acids, could be adapted. researchgate.netnih.govnih.gov These methods generate polycyclic products with high levels of enantiocontrol by guiding the folding of the polyene chain. illinois.edu

Controlling the geometry of the four double bonds in this compound is the most critical stereochemical challenge. The E/Z configuration of a double bond is determined by assigning priorities to the substituents on each carbon of the alkene using the Cahn-Ingold-Prelog (CIP) rules. khanacademy.orglibretexts.org If the highest-priority groups are on the same side, the configuration is Z (zusammen); if they are on opposite sides, it is E (entgegen). libretexts.orglibretexts.org

Various synthetic methods offer predictable control over olefin geometry:

Wittig Reaction and Variants: The standard Wittig reaction typically yields Z-alkenes from unstabilized ylides, while the Schlosser modification can be used to obtain E-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for E-alkene synthesis. The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups, reliably produces Z-alkenes.

Julia-Kocienski Olefination: This method is known for its high E-selectivity in the formation of disubstituted and trisubstituted double bonds. nih.gov

Transition Metal Cross-Coupling: Reactions like the Suzuki-Miyaura (palladium-catalyzed coupling of organoboranes with halides) and Stille (using organostannanes) reactions are stereospecific, meaning the E/Z geometry of the starting vinyl halides and vinylboronates is retained in the final polyene product. acs.orgnih.gov This makes them ideal for the convergent synthesis of complex polyenes. nih.govacs.org

Table 2: Common Methods for Stereoselective Alkene Synthesis
MethodTypical SelectivityKey Features
Wittig Reaction (Unstabilized Ylide) Z-selectiveUses phosphorus ylides; reaction conditions can influence selectivity.
Horner-Wadsworth-Emmons (HWE) E-selectiveUses phosphonate (B1237965) carbanions; byproducts are water-soluble. nih.gov
Still-Gennari HWE Z-selectiveA modification of the HWE using specific phosphonates and conditions. nih.gov
Julia-Kocienski Olefination E-selectiveInvolves a sulfone intermediate; known for high stereoselectivity. nih.govacs.org
Suzuki-Miyaura Coupling StereospecificRetains the geometry of the starting materials; excellent functional group tolerance. acs.org

Introduction and Selective Functionalization of the Terminal Hydroxyl Group

The primary alcohol at the C1 position can be introduced at various stages of the synthesis. A common strategy involves completing the carbon skeleton as a polyenal (an aldehyde) and then selectively reducing the aldehyde to an alcohol in the final step. This requires a chemoselective reducing agent that will not affect the four carbon-carbon double bonds. Reagents like sodium borohydride (B1222165) (NaBH₄), often used at low temperatures, can achieve this transformation.

Alternatively, the hydroxyl group can be carried through the synthesis in a protected form. This involves starting with a fragment that already contains a protected C1 alcohol. This approach avoids potential issues with the stability of a polyenal and the final selective reduction step. Rhodium-catalyzed O-H insertion reactions using diazoesters represent an advanced method for selectively functionalizing hydroxyl groups even in complex molecules. nih.gov

Protecting Group Strategies for Polyene Alcohols

When a functional group like an alcohol interferes with a planned reaction, it must be temporarily masked with a protecting group. libretexts.orgmasterorganicchemistry.com An ideal protecting group is easy to install, stable to a wide range of reaction conditions, and easy to remove selectively without disturbing the rest of the molecule. organic-chemistry.org For a polyene alcohol synthesis, the protecting group must be robust enough to withstand the conditions of olefination reactions and metal-catalyzed cross-couplings.

Common protecting groups for alcohols include:

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These are among the most common alcohol protecting groups. chemistrysteps.com They are installed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. uwindsor.ca They are stable to most non-acidic reagents but are easily cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgchemistrysteps.com The steric bulk of the silyl group can be tuned to adjust its stability. uwindsor.ca

Benzyl (B1604629) Ethers (Bn): Formed using a benzyl halide under basic conditions, benzyl ethers are stable to a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that would also reduce the polyene double bonds and is therefore unsuitable for this target molecule. However, other methods for cleaving benzyl ethers exist.

Tetrahydropyranyl (THP) Ethers: As acetals, THP ethers are stable to basic, organometallic, and reducing reagents but are readily cleaved under mild acidic conditions. masterorganicchemistry.comchemistrysteps.com

Table 3: Common Protecting Groups for Alcohols in Polyene Synthesis
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Notes
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMSCl, Imidazole, DMF uwindsor.caTBAF or HF-PyridineStable to bases, Grignards, mild oxidants. Cleaved by strong acid. masterorganicchemistry.com
Triisopropylsilyl Ether TIPSTIPSCl, Imidazole, DMFTBAF or HF-PyridineMore sterically hindered and more stable to acid than TBDMS. uwindsor.ca
Tetrahydropyranyl Ether THPDihydropyran (DHP), p-TsOH (cat.) masterorganicchemistry.comAqueous acid (e.g., AcOH, HCl)Stable to bases and organometallics. chemistrysteps.com Sensitive to Lewis/protic acids.
Benzyl Ether BnNaH, Benzyl Bromide (BnBr)H₂, Pd/C (unsuitable); Oxidative cleavageVery robust, but standard deprotection is incompatible with polyenes.

Chemo-, Regio-, and Stereoselectivity in Multistep Synthesis

A successful total synthesis of this compound relies on the precise control of selectivity at every stage. libretexts.org

Chemoselectivity is the ability to react with one functional group in the presence of others. unibe.ch An example would be a Suzuki coupling where a vinyl boronate reacts with a vinyl halide, leaving a terminal alkyne or an aldehyde on the same fragment untouched. acs.orgyoutube.com

Regioselectivity controls the site of a chemical reaction. acs.org In building the polyene chain, it is essential that fragments couple at the intended positions. For example, in a C-H activation approach, catalysis must direct the functionalization to a specific C-H bond out of many possibilities. acs.orgresearchgate.net

Stereoselectivity controls the spatial arrangement of the product. As discussed, this includes the diastereoselective or enantioselective formation of stereocenters and, crucially for this molecule, the E/Z geometry of the double bonds. nih.govresearchgate.netnih.gov

A convergent synthesis using a Suzuki-Miyaura coupling provides a clear example of exercising this control. A dienylboronic ester (Fragment A) could be coupled with a dienyl halide that also contains a protected alcohol (Fragment B). The reaction would be chemoselective (Pd catalyst targets the C-B and C-X bonds, ignoring the protected alcohol and the existing olefins), regioselective (the new C-C bond forms only between the boron- and halogen-bearing carbons), and stereospecific (the geometries of the double bonds in both fragments are preserved in the final tetraene product). acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment

Specific ¹H and ¹³C NMR data, including chemical shifts and coupling constants for 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol, have not been reported.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Correlations

While 2D NMR techniques are crucial for elucidating the complex structure of polyenes, no studies applying these methods to this compound were found.

Quantitative Analysis of Coupling Constants for Olefin and Chiral Center Configurations

An analysis of coupling constants is essential for determining the stereochemistry of the double bonds and chiral centers. However, the necessary experimental data for this compound is not available.

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Functional Group and Conformational Analysis

Specific infrared and Raman spectra for this compound, which would confirm the presence of hydroxyl and alkene functional groups and provide insight into its conformation, have not been published.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data is available for this compound. Such data would be required to confirm its molecular formula and to study its fragmentation patterns under mass spectrometric conditions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (where crystalline derivatives are obtainable)

There are no reports of the synthesis of crystalline derivatives of this compound, and consequently, no X-ray crystallographic data is available to determine its absolute stereochemistry and solid-state conformation.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Pericyclic Reactions of the Conjugated Tetraene System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. mdpi.com The conjugated tetraene core of 4,6,8-trimethyldeca-2,4,6,8-tetraen-1-ol is a prime candidate for such transformations.

Electrocyclization reactions involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product. researchgate.net For an 8π-electron system like the tetraene in this compound, the stereochemical outcome is predicted by the Woodward-Hoffmann rules. researchgate.net

Under thermal conditions , an 8π electrocyclization is expected to proceed in a conrotatory fashion. pressbooks.pub This would lead to the formation of an eight-membered ring. The specific stereochemistry of the resulting cyclooctatriene would depend on the geometry of the starting tetraene.

Conversely, under photochemical conditions , the reaction is predicted to follow a disrotatory pathway. pressbooks.pub This change in stereochemical preference is due to the excitation of an electron to a higher energy molecular orbital, which alters the symmetry of the highest occupied molecular orbital (HOMO). pressbooks.pub

While 8π electrocyclizations are possible, conjugated tetraenes can also undergo 6π electrocyclization if a suitable hexatriene subunit is present. For this compound, a 6π electrocyclization involving the C4 to C9 portion of the carbon chain could occur, particularly under thermal conditions, leading to a six-membered ring via a disrotatory closure. pressbooks.pub

Reaction TypeConditionsPredicted Stereochemical PathwayPotential Product Type
8π ElectrocyclizationThermal (Δ)ConrotatorySubstituted Cyclooctatriene
8π ElectrocyclizationPhotochemical (hν)DisrotatorySubstituted Cyclooctatriene
6π ElectrocyclizationThermal (Δ)DisrotatorySubstituted Cyclohexadiene
6π ElectrocyclizationPhotochemical (hν)ConrotatorySubstituted Cyclohexadiene

The extended conjugated system of this compound allows for the possibility of intramolecular Diels-Alder (IMDA) reactions, where a diene portion of the molecule reacts with a dienophile portion of the same molecule. organicreactions.orgwikipedia.org In this case, the C6-C9 diene could potentially react with the C2-C3 double bond acting as a dienophile.

For an intramolecular Diels-Alder reaction to be feasible, the tether connecting the diene and dienophile must be of an appropriate length to allow for a low-energy transition state. organicreactions.orgresearchgate.net In this compound, the tether is relatively short, which could lead to significant ring strain in the transition state, potentially making this pathway less favorable. However, the formation of fused ring systems is a powerful synthetic strategy. organicreactions.orgnih.gov The stereochemical outcome of such a reaction would be influenced by the endo/exo transition state preferences and the existing stereochemistry of the starting material. wikipedia.org

Oxidation and Reduction Chemistry of Polyene and Alcohol Moieties

The presence of both a polyene and a primary alcohol makes this compound susceptible to a range of oxidative and reductive transformations.

Oxidation:

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of reagent and reaction conditions. libretexts.org Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, 4,6,8-trimethyldeca-2,4,6,8-tetraenal. rutgers.edu Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to oxidize the primary alcohol to the carboxylic acid, 4,6,8-trimethyldeca-2,4,6,8-tetraenoic acid. youtube.com

The conjugated double bonds are also susceptible to oxidation, which can lead to a complex mixture of products, including epoxides and diols, or even cleavage of the carbon-carbon bonds under harsh conditions (e.g., ozonolysis). The oxidation of polyphenolic compounds can be catalyzed by metal ions. nih.govmdpi.commdpi.com

Reduction:

The conjugated tetraene system can be reduced to the corresponding alkane, 4,6,8-trimethyldecan-1-ol, through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas.

Selective reduction of the carbonyl group in the corresponding aldehyde or ketone derivatives can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchadsprep.com The direct reduction of the alcohol to an alkane is also possible but typically requires a two-step process involving conversion of the alcohol to a good leaving group (like a tosylate) followed by reduction. chem-station.comlibretexts.org

Reaction TypeReagent/ConditionsAffected MoietyExpected Product
Mild OxidationPCCPrimary Alcohol4,6,8-Trimethyldeca-2,4,6,8-tetraenal
Strong OxidationKMnO₄ or H₂CrO₄Primary Alcohol4,6,8-Trimethyldeca-2,4,6,8-tetraenoic acid
Catalytic HydrogenationH₂, Pd/CPolyene4,6,8-Trimethyldecan-1-ol
Hydride Reduction (of corresponding aldehyde)NaBH₄ or LiAlH₄AldehydeThis compound

Acid- and Base-Catalyzed Transformations and Rearrangements

Acid-Catalyzed Reactions:

In the presence of acid, the primary alcohol can be protonated, forming a good leaving group (water), which can lead to the formation of a carbocation. This carbocation can then undergo rearrangement, elimination to form additional double bonds, or be trapped by a nucleophile. Given the extended conjugation, acid-catalyzed cyclization is a likely pathway, potentially leading to the formation of five- or six-membered rings. youtube.com Carbocation rearrangements are common in such systems to form more stable, resonance-stabilized intermediates. nih.gov

Base-Catalyzed Reactions:

The primary alcohol is weakly acidic and can be deprotonated by a strong base to form an alkoxide. This alkoxide is a more potent nucleophile and can participate in substitution or addition reactions. General base catalysis can also facilitate other reactions within the molecule. youtube.comyoutube.com

Derivatization and Functionalization Reactions of the Primary Alcohol

The primary alcohol of this compound can be readily derivatized to form a variety of other functional groups.

Esterification: Reaction with a carboxylic acid or an acyl chloride in the presence of an acid or base catalyst will yield the corresponding ester.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, would produce an ether.

Conversion to Alkyl Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the primary alcohol into the corresponding alkyl chloride or alkyl bromide, respectively. rutgers.edu

These derivatization reactions are useful for altering the physical and chemical properties of the molecule, as well as for preparing it for further synthetic transformations.

Metal-Catalyzed Hydrofunctionalization and Cyclization Strategies

Transition metal catalysis offers a powerful toolkit for the selective functionalization of polyenes. rsc.org

Hydrofunctionalization: This involves the addition of an H-X bond (where X can be a variety of atoms like oxygen, nitrogen, or carbon) across one of the double bonds. researchgate.netnih.gov Depending on the metal catalyst and reaction conditions, regioselective and stereoselective additions can be achieved.

Cyclization: Metal catalysts, particularly those based on gold, palladium, or rhodium, can promote the cyclization of polyenes. thieme-connect.dersc.org These reactions often proceed through intermediates where the metal coordinates to the π-system, facilitating ring closure. For a molecule like this compound, metal-catalyzed cyclization could lead to a diverse array of carbocyclic and heterocyclic structures, depending on the reaction conditions and the nature of any tethered nucleophiles. scispace.com For instance, nickel-catalyzed reactions have been shown to be effective in the synthesis of complex cyclic systems. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electronic structure. Methods like Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a balance between computational cost and accuracy.

Detailed DFT calculations on similar all-trans polyenes have shown that as the conjugated chain length increases, the central carbon-carbon single bonds shorten, and the double bonds lengthen, indicating electron delocalization across the polyene system. nih.govresearchgate.net For 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol, this would result in a bond length alternation that is less pronounced than in shorter, non-conjugated analogues.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the energies of molecular vibrations (stretching, bending, twisting) and can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net Key vibrational modes for this compound would include the O-H stretch of the alcohol group, C-H stretches of the methyl and vinyl groups, and the characteristic C=C and C-C stretching frequencies of the conjugated polyene chain. nih.gov DFT calculations on model polyenes suggest that the frequency of the in-phase C=C stretching mode decreases as the length of the conjugated system increases. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G )**

ParameterPredicted ValueDescription
C=C Bond Lengths1.35 - 1.37 ÅShorter than a typical C-C single bond, indicating double bond character.
C-C Single Bond Lengths (conjugated)1.44 - 1.46 ÅLonger than a typical C=C double bond, but shorter than a standard C-C single bond due to delocalization.
C-O Bond Length~1.43 ÅTypical for a primary alcohol.
O-H Bond Length~0.96 ÅStandard for an alcohol functional group.
C-C-C Bond Angles (chain)~120 - 125°Reflective of the sp² hybridization of the carbon atoms in the polyene chain.

Note: These values are hypothetical and based on typical results from DFT calculations on similar conjugated polyene alcohols.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch~3650Strong, Broad
C-H Stretch (sp²)3010 - 3100Medium
C-H Stretch (sp³)2850 - 3000Strong
C=C Stretch (conjugated)1550 - 1650Strong (Raman), Variable (IR)
C-O Stretch1050 - 1150Strong

Note: These are representative values. Actual spectra would show multiple peaks in these regions. The C=C stretching region would likely contain several bands corresponding to different vibrational modes of the tetraene system. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eulibretexts.org

For this compound, the HOMO is expected to be a π-orbital delocalized across the conjugated tetraene system. The LUMO would be the corresponding π* antibonding orbital. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. acadpubl.eu In conjugated polyenes, this gap decreases as the length of the conjugated system increases, which corresponds to a shift in UV-Vis absorption to longer wavelengths (a red shift). libretexts.orgcleanenergywiki.org

Analysis of the molecular electrostatic potential (MEP) map, another output of QM calculations, visualizes the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this polyene alcohol, the oxygen atom of the hydroxyl group and the π-system of the conjugated chain are expected to be the most electron-rich regions, indicated by negative electrostatic potential (typically colored red or yellow). acadpubl.eu These sites are prone to attack by electrophiles.

Table 3: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)Significance
HOMO Energy~ -5.5 eVRelated to the ionization potential; indicates electron-donating ability.
LUMO Energy~ -1.5 eVRelated to the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap~ 4.0 eVCorrelates with chemical reactivity and the wavelength of maximum UV-Vis absorption. malayajournal.org

Note: These are estimated values based on typical DFT results for conjugated systems of similar size. malayajournal.orgacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility of the Polyene Chain

While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. youtube.com

For this compound, MD simulations would be invaluable for understanding the flexibility of the long polyene chain. aps.org The molecule is not a rigid, static structure but can adopt numerous conformations through rotation around its single bonds. libretexts.org MD simulations can explore the potential energy surface to identify low-energy conformers and the energy barriers between them. edurev.inbham.ac.uk This analysis helps to understand which shapes the molecule is most likely to adopt in different environments (e.g., in solution or when interacting with a biological target). Key conformational features would include the planarity of the conjugated system and the orientation of the terminal hydroxyl group and methyl substituents.

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Theoretical chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is particularly useful for complex reactions like the cyclization of polyenes, a common transformation in terpene biosynthesis. nih.govacs.org

For this compound, a potential key reaction is an acid-catalyzed cyclization. nih.govnih.gov Computational modeling could map out the reaction pathway starting from the protonation of the hydroxyl group or a double bond. By calculating the energies of intermediates and, crucially, the transition states (the highest energy points between intermediates), chemists can determine the most likely reaction mechanism and predict the activation energy. chemrxiv.orgsynthical.com This analysis can reveal whether a reaction is likely to be stepwise or concerted and can explain the stereochemical outcome of the reaction. researchgate.netacs.org

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and verification.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with high accuracy. researchgate.netnih.govrsc.org By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can confirm a proposed structure or help distinguish between different isomers. nih.govyoutube.com

UV-Vis Spectroscopy: The energy difference between the HOMO and LUMO provides a first approximation of the lowest energy electronic transition, which corresponds to the longest wavelength absorption (λ_max) in a UV-Vis spectrum. libretexts.org More sophisticated methods, like Time-Dependent DFT (TD-DFT), can predict the energies and intensities of multiple electronic transitions, generating a theoretical UV-Vis spectrum. nih.govchemrxiv.org For a conjugated tetraene like this compound, TD-DFT would predict a strong absorption in the UV region, with the exact λ_max depending on the specific conformation and solvent environment. docbrown.infomdpi.com

In Silico Stereochemical Prediction and Stereoisomer Discrimination

The structure of this compound features multiple double bonds, each of which can exist in either a Z (zusammen) or E (entgegen) configuration. This leads to a large number of possible stereoisomers. Computational methods can be employed to assess the relative stabilities of these different isomers.

By performing geometry optimizations and energy calculations for each possible stereoisomer, it is possible to identify the most thermodynamically stable configurations. Furthermore, the predicted spectroscopic properties (especially NMR chemical shifts) for each distinct isomer would likely be different. By comparing the calculated spectra for all possible isomers with experimental data, it is often possible to definitively assign the correct stereochemistry of the synthesized or isolated compound. This in silico approach is a powerful complement to experimental techniques for stereochemical determination.

Biosynthesis and Chemoenzymatic Pathways if Observed in Natural Products

Identification of Biosynthetic Precursors and Related Natural Polyene Alcohols

The carbon backbone of 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol is a ten-carbon chain with methyl groups at positions 4, 6, and 8. This substitution pattern strongly suggests a biosynthesis derived from polyketide pathways. Polyketides are assembled from a starter unit and several extender units. nih.govnih.gov

Based on the structure, the biosynthetic precursors are likely:

An acetate (B1210297) unit (derived from acetyl-CoA) serving as the starter unit for the final two carbons (C1 and C2).

One molecule of malonyl-CoA as the first extender unit to form carbons 3 and the methyl-bearing C4.

Three molecules of methylmalonyl-CoA as subsequent extender units, which would account for the methyl groups at positions 4, 6, and 8, and the rest of the carbon chain.

The biosynthesis of many polyene antibiotics, such as natamycin (B549155) and nystatin, follows this general principle, albeit resulting in much larger macrocyclic structures. nih.govacs.org These complex natural products are synthesized from acetate and propionate (B1217596) (via methylmalonyl-CoA) precursors. nih.gov The formation of simpler, linear fatty alcohols in engineered microbes also begins with the assembly of fatty acyl chains from similar precursors. researchgate.net

Table 1: Proposed Biosynthetic Precursors for this compound

Precursor Corresponding CoA Derivative Role in Biosynthesis
Acetate Acetyl-CoA Starter Unit (provides C9-C10)
Malonate Malonyl-CoA Extender Unit (provides C7-C8)
Propionate Methylmalonyl-CoA Extender Units (provides C1-C6)

Proposed Enzymatic Mechanisms for Polyene and Branch-Point Methyl Group Formation

The assembly of this compound would be catalyzed by a modular Type I PKS. Each module is responsible for one cycle of chain elongation and possesses several catalytic domains. nih.gov

Chain Assembly : The process begins when a loading domain selects a starter unit (e.g., acetyl-CoA). acs.org Subsequently, each module's acyltransferase (AT) domain selects an appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). nih.gov The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain throughout the process. acs.org The ketosynthase (KS) domain catalyzes the Claisen condensation, elongating the carbon chain by two carbons with each module. nih.govyoutube.com

Polyene Formation : The tetraene structure results from processing by modification domains within the PKS modules. After each condensation step, a β-keto group is formed. nih.gov A ketoreductase (KR) domain may reduce this to a hydroxyl group, which is then eliminated as a water molecule by a dehydratase (DH) domain to form a double bond. youtube.com The repetition of this process across four modules without subsequent reduction by an enoylreductase (ER) domain would generate the conjugated tetraene system.

Methyl Group Formation : The methyl branches at positions 4, 6, and 8 are introduced by the use of methylmalonyl-CoA as the extender unit. youtube.com The AT domain in the corresponding modules specifically selects for this substrate. Alternatively, some PKS pathways utilize dedicated methyltransferase (MT) domains that add a methyl group from S-adenosyl-methionine (SAM) onto the polyketide backbone, though incorporation via methylmalonyl-CoA is more common for this type of substitution. nih.govacs.org

Terminal Alcohol Formation : The biosynthesis concludes with the release of the completed polyketide chain from the PKS. This is typically accomplished by a thioesterase (TE) domain. youtube.com While hydrolysis would yield a carboxylic acid, a reductive release mechanism, possibly involving a specialized TE domain or a separate reductase enzyme, would directly yield the primary alcohol (–CH₂OH) functionality observed in the target compound. The biosynthesis of other fatty alcohols involves the reduction of fatty acyl-CoA or acyl-ACP intermediates to alcohols. researchgate.net

Biomimetic Approaches to Polyene Synthesis Inspired by Natural Processes

The logic of biosynthetic pathways, characterized by the iterative coupling of building blocks, inspires modern synthetic strategies. nih.govnih.gov This biomimetic approach aims to replicate the efficiency and elegance of nature's chemical transformations.

One major area of biomimetic polyene synthesis involves mimicking proposed biosynthetic cascades, such as tandem electrocyclic reactions, to rapidly construct complex molecular skeletons from simple polyene precursors. psu.edunih.gov These reactions are often triggered by steric strain designed into the precursor, echoing the controlled environment of an enzyme's active site. psu.edu

More directly applicable to a linear structure like this compound is the modular logic of PKS pathways. This has a direct parallel in modern synthetic chemistry through iterative cross-coupling reactions. nih.gov Transition metal-catalyzed methods, such as the Suzuki, Stille, and Negishi couplings, are powerful tools for stereoselectively forming the carbon-carbon double bonds of a polyene chain. youtube.com This strategy involves the sequential coupling of bifunctional building blocks, mirroring the modular action of a PKS and allowing for the controlled construction of complex polyene motifs. nih.gov

Potential for Chemoenzymatic Synthesis of Stereoisomers

Chemoenzymatic synthesis, which integrates highly selective enzymatic reactions with robust chemical methods, offers a powerful platform for producing specific stereoisomers of complex molecules that are otherwise difficult to access. mdpi.comacs.orgunife.it This approach is highly relevant for a molecule like this compound, where control over the geometry of the four double bonds is crucial.

The potential for creating specific stereoisomers could be realized through several enzymatic strategies:

Stereoselective Reductions : Enzymes such as ene-reductases and alcohol dehydrogenases (ADHs) can be used to perform highly stereoselective reductions. acs.orgresearchgate.net For instance, a synthetic precursor containing a ketone could be reduced by a specific ADH to yield a chiral alcohol with high enantiomeric purity.

Kinetic Resolution : If a racemic mixture of a chiral alcohol intermediate were synthesized chemically, lipases could be employed for kinetic resolution. unife.it These enzymes selectively acylate one enantiomer, allowing for the easy separation of the two stereoisomers. unife.it

One-Pot Multi-Enzyme Cascades : Complex transformations can be achieved in a single vessel using multiple enzymes. For example, a chemoenzymatic route could use a combination of an ene-reductase and an alcohol dehydrogenase to reduce a precursor ketone, controlling multiple stereocenters in one step. acs.orgresearchgate.net

These biocatalytic methods provide access to enantiomerically pure compounds under mild reaction conditions, which is particularly advantageous for sensitive molecules like polyenes. mdpi.comacs.org

Table 2: List of Mentioned Chemical Compounds

Compound Name Class / Role
This compound Target Compound / Polyene Alcohol
Acetate Biosynthetic Precursor
Acetyl-CoA Activated Biosynthetic Precursor
Amphotericin Polyene Antibiotic (example)
Malonate Biosynthetic Precursor
Malonyl-CoA Activated Biosynthetic Precursor
Methylmalonyl-CoA Activated Biosynthetic Precursor
Natamycin (Pimaricin) Polyene Antibiotic (example)
Nystatin Polyene Antibiotic (example)
Propionate Biosynthetic Precursor

Information regarding "this compound" is not available in the public domain, preventing the generation of an article on its advanced applications.

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant lack of published research on the chemical compound this compound. Specifically, no detailed findings could be located regarding its role as a chemical precursor or building block in the advanced applications outlined in the user's request.

The investigation sought to find information on:

Advanced Applications As a Chemical Precursor or Building Block in Organic Synthesis

Use in Mechanistic Probes for Chemical Biology:No studies were identified that employ this compound as a mechanistic probe to investigate chemical interactions within biological systems.

While basic chemical identifiers for 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol are available, its synthesis, properties, and applications in organic synthesis and chemical biology remain undocumented in accessible scientific literature. Consequently, the creation of a thorough, informative, and scientifically accurate article based on the provided outline is not possible at this time.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of polyenes is often complicated by the need to control the stereochemistry of multiple double bonds and chiral centers. acs.org For a molecule such as 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol, achieving precise control over the E/Z geometry of the four conjugated double bonds and the stereochemistry of the methyl-substituted carbons is a significant challenge. Future research will focus on developing more robust and efficient stereoselective methods.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly suited for constructing conjugated systems. mdpi.com Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are attractive due to their mild, nonacidic, and stereospecific nature. acs.orgyoutube.com Future developments will likely involve the design of novel palladium catalysts with enhanced activity and selectivity. ineosopen.org The use of N-heterocyclic carbene (NHC) ligands, for instance, offers an alternative to traditional phosphine (B1218219) ligands, providing greater thermal stability and catalytic efficiency. ineosopen.org

Furthermore, iterative cross-coupling strategies using air-stable, B-protected haloalkenylboronic acid building blocks are emerging as a highly modular approach. acs.org This method allows for the sequential and controlled assembly of polyene chains, which could be instrumental in constructing the backbone of this compound. Research into new catalytic systems that tolerate a wider range of functional groups and enable more complex couplings, such as triply metal-selective cross-couplings, will dramatically simplify the synthesis of intricate polyene natural products and their analogues. acs.org

Beyond cross-coupling, methods focusing on acyclic stereocontrol are critical. rsc.org The development of new reagents and catalysts for diastereoselective reactions, such as aldol (B89426) additions or olefinations, will be essential for setting the stereocenters at the C4, C6, and C8 positions of the target molecule. nih.govnih.gov

MethodCatalyst/Reagent TypeKey AdvantagesPotential Application for Target Compound
Suzuki-Miyaura Coupling Palladium catalyst with phosphine or NHC ligandsMild conditions, high functional group tolerance, stereospecificity. acs.orgineosopen.orgFormation of C-C bonds in the tetraene backbone.
Negishi Coupling Palladium or Nickel catalyst with organozinc reagentsHigh reactivity, useful for complex fragments. youtube.comCoupling of sterically hindered fragments.
Iterative Cross-Coupling B-protected haloalkenylboronic acidsModular, uses stable building blocks, efficient for long polyenes. acs.orgStepwise construction of the decatetraene chain.
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium catalystsHigh enantioselectivity for creating chiral centers.Stereoselective reduction steps if applicable in the synthetic route.
Directed C-H Functionalization Palladium catalyst with a directing groupHigh regio- and stereoselectivity for alkene elaboration. researchgate.netSequential introduction of methyl groups or other functionalities.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

Moving beyond established synthetic routes, the exploration of unconventional reactivity patterns offers new possibilities for constructing complex polyenes. Cascade reactions, where multiple bonds are formed in a single operation, are particularly powerful for rapidly building molecular complexity from simple acyclic precursors. scispace.com

One promising area is the use of biomimetic polyene cyclizations. scispace.comresearchgate.net These reactions, inspired by the biosynthesis of steroids and terpenoids, can generate multiple rings and stereocenters with high precision. researchgate.netnumberanalytics.com While this compound is an acyclic molecule, the principles of controlling cationic or radical intermediates in cascade reactions could be adapted to orchestrate complex acyclic bond formations. For example, initiating a controlled cascade along the polyene chain could set multiple stereocenters in a single, efficient step. Researchers are developing new catalysts, including chiral Brønsted acids and Lewis acids, to initiate these cyclizations enantioselectively. numberanalytics.comnih.gov

Another frontier is the use of photoredox catalysis to initiate polyene transformations under exceptionally mild and neutral conditions. numberanalytics.com This would be highly advantageous for sensitive substrates like conjugated tetraenols, which are prone to degradation under acidic or basic conditions. acs.org The development of novel transformation pathways, such as dehydrative C-C coupling or unique annulation reactions, could also provide new retrosynthetic disconnections for accessing the core structure of the target molecule. mit.edu

Transformation TypeInitiator/CatalystPotential Outcome for Polyene SynthesisRelevance to Target Compound
Cationic Cascade Chiral Brønsted/Lewis Acids (e.g., BINOL-derived) numberanalytics.comnih.govFormation of multiple C-C bonds and stereocenters in one step. scispace.comAcyclic stereocontrol during chain elongation.
Radical Cascade Transition Metals or Photocatalysts scispace.comConstruction of complex carbon skeletons under mild conditions.Alternative to polar reactivity for bond formation.
Photoredox Catalysis Ru or Ir-based photosensitizers numberanalytics.comEnables reactions under neutral pH and ambient temperature.Preserves the sensitive conjugated tetraenol system.
Dehydrative Coupling Transition-metal-free methods mit.eduForms extended π-conjugated systems directly.Direct formation of the tetraene backbone.

Integration of Biocatalysis and Chemoenzymatic Approaches in Polyene Synthesis

The integration of enzymes into synthetic routes, known as biocatalysis or chemoenzymatic synthesis, offers unparalleled selectivity. nih.gov Enzymes operate under mild conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts. This approach is highly promising for the synthesis of complex molecules like this compound.

For instance, lipases are widely used for the kinetic resolution of racemic alcohols or esters, which could be a key step in obtaining an enantiomerically pure form of the target molecule or its precursors. Similarly, oxidoreductases like alcohol dehydrogenases (ADHs) can perform highly stereoselective reductions of ketones or oxidations of alcohols. Baeyer-Villiger monooxygenases (BVMOs) represent another class of powerful biocatalysts that can perform selective oxidations. amanote.com

A chemoenzymatic strategy could involve using traditional organic synthesis to construct a simplified precursor of the tetraene, followed by one or more enzymatic steps to introduce key stereocenters or perform a challenging late-stage functionalization. This combination leverages the versatility of chemical synthesis with the precision of biocatalysis. Future research will focus on enzyme engineering to create biocatalysts tailored for specific non-natural substrates and reactions, expanding the biocatalytic toolbox for complex polyene synthesis. amanote.com

Enzyme ClassTypical ReactionAdvantage in Polyene Synthesis
Lipases Kinetic resolution of alcohols/estersSeparation of enantiomers; high stereoselectivity.
Alcohol Dehydrogenases (ADHs) Stereoselective reduction of ketones/oxidation of alcoholsCreation of specific chiral alcohol centers.
Monooxygenases (e.g., BVMOs, P450s) Hydroxylation, epoxidation, Baeyer-Villiger oxidationRegio- and stereoselective oxygenation. amanote.com
Ene-reductases Asymmetric reduction of C=C double bondsStereoselective saturation of specific double bonds.
Terpene Cyclases Polyene cyclization researchgate.netPrecise control over complex cyclization cascades. researchgate.net

Advanced Analytical Techniques for Real-time Reaction Monitoring and Chiral Analysis

The synthesis of a complex, potentially unstable molecule like this compound necessitates advanced analytical methods to monitor reaction progress and characterize the final product. The conjugated tetraene system is likely sensitive to light, acid, and oxygen, making real-time analysis crucial for optimizing reaction conditions and minimizing degradation. acs.org

Future research will increasingly employ Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR), to monitor reactions in real-time. These techniques provide immediate feedback on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction.

Chiral analysis is paramount for any stereoselective synthesis. While chiral chromatography (both gas and liquid) is the gold standard, emerging techniques offer faster and more sensitive analysis. Cavity-enhanced polarimetry, for example, allows for the direct and highly sensitive determination of enantiomeric excess in complex mixtures, even in the gas phase, without requiring calibration. This could be invaluable for the rapid screening of asymmetric reactions during the synthesis of the target molecule.

Analytical TechniqueInformation ProvidedFuture Development Focus
In-situ FT-IR/Raman Real-time concentration of functional groupsImproved probe design for heterogeneous mixtures; enhanced data analysis algorithms.
Process NMR Real-time structural information and quantificationHigher sensitivity magnets; development of flow-through cells for continuous monitoring.
Chiral HPLC/GC Enantiomeric excess (e.e.), separation of diastereomersNew chiral stationary phases with broader applicability and higher resolution.
Cavity-Enhanced Polarimetry Direct measurement of optical rotation and e.e.Miniaturization for high-throughput screening; integration with other analytical methods.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation patternsAmbient ionization techniques for rapid screening without sample preparation.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Route Design

The complexity of synthesizing a molecule like this compound presents a significant challenge for traditional synthetic planning. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in this domain. rsc.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic routes from scratch.

For reaction prediction, ML models can forecast the yield, selectivity, and potential byproducts of a reaction for a novel substrate, saving significant time and resources in the lab. This is particularly useful for navigating the complex reaction space of polyenes.

AI/ML ApplicationDescriptionImpact on Polyene Synthesis
Reaction Outcome Prediction ML models predict yields, stereoselectivity, and byproducts for a given set of reactants and conditions. rsc.orgReduces trial-and-error experimentation; optimizes reaction conditions faster.
Retrosynthesis Planning AI algorithms propose synthetic routes by working backward from the target molecule.Identifies novel and more efficient synthetic pathways.
Catalyst Design Computational screening and ML models identify promising new catalyst structures.Accelerates the discovery of catalysts for stereoselective polyene synthesis.
De Novo Drug Design Generative models create novel molecular structures with desired properties.Could design analogues of the target compound with enhanced properties.
Automated Synthesis AI-guided robotic platforms execute and optimize synthetic steps.Enables high-throughput synthesis and rapid optimization of complex routes.

Conclusion

Summary of Key Academic Contributions Regarding 4,6,8-Trimethyldeca-2,4,6,8-tetraen-1-ol

While specific academic papers focusing solely on this compound are not prominent, its study would contribute to several key areas of organic chemistry. The primary academic contributions of research into this and similar molecules lie in the development and refinement of synthetic methodologies for conjugated polyenes. The synthesis of such a molecule would likely involve multi-step processes, offering a platform to explore and optimize various coupling and olefination reactions.

The placement of methyl groups at the 4, 6, and 8 positions has significant implications for the molecule's electronic and conformational properties. These substituents would be expected to influence the energy levels of the π-conjugated system, which can be studied using spectroscopic techniques. tudublin.ietudublin.ie The analysis of these effects contributes to our understanding of structure-property relationships in conjugated systems. tudublin.iemdpi.com Furthermore, the presence of a primary alcohol group provides a site for further functionalization, making it a versatile building block in more complex syntheses. nih.gov

Research on analogous functionalized polyenes has demonstrated their potential in various applications, and by extension, the study of this compound would add to this body of knowledge.

Broader Implications for the Field of Organic Synthesis and Conjugated Systems

The exploration of molecules like this compound has broader implications for the field of organic synthesis. The challenges encountered in its synthesis would drive innovation in creating stereochemically defined polyene systems. The development of efficient and selective synthetic routes is a constant goal in organic chemistry, and each new target provides a test for existing methods and a stimulus for new ones.

For the study of conjugated systems, this molecule serves as a model to probe the effects of alkyl substitution on the electronic and photophysical properties of a tetraene backbone. nih.gov Understanding how these substitutions tune the HOMO-LUMO gap and other electronic parameters is crucial for designing new materials with specific optical or electronic properties. tudublin.ietudublin.ie The insights gained from such studies are transferable to the design of organic semiconductors, dyes, and other functional materials. nih.gov

The reactivity of the conjugated system, influenced by the methyl groups and the terminal alcohol, also provides a rich area for investigation. Studies on its participation in pericyclic reactions, for instance, would provide valuable data on the interplay of steric and electronic effects in these transformations.

Remaining Challenges and Future Research Trajectories for Polyene Alcohols

The field of polyene alcohols, including this compound, is not without its challenges. A primary hurdle is the stereoselective synthesis of the multiple double bonds. Achieving the desired E/Z geometry at each position requires precise control and often involves sophisticated catalytic systems.

Future research will likely focus on the development of more efficient and sustainable synthetic methods. This includes the use of catalysis to minimize waste and improve atom economy. nih.gov The exploration of enzymatic or bio-inspired syntheses also presents a promising avenue for creating complex polyenes with high selectivity.

Another key research trajectory is the investigation of the material properties of polymers and other materials derived from polyene alcohols. The functional handle provided by the alcohol group allows for the incorporation of these molecules into larger assemblies. The unique electronic and photophysical properties of the conjugated system could then be imparted to these materials.

Finally, the full characterization of the biological activities of a wider range of polyene alcohols is an area ripe for exploration. While some polyenes are known for their biological effects, a systematic study of how structural modifications, such as the methyl substitutions in this compound, impact these activities could lead to the discovery of new therapeutic agents.

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